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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B1153609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rauvomine B, a unique monoterpenoid
indole alkaloid. It covers the compound's core chemical structure, elucidation, total synthesis,
biological activity, and relevant experimental protocols, offering valuable insights for
professionals in chemical synthesis and drug discovery.

Introduction: An Overview of Rauvomine B

Rauvomine B is a C18 normonoterpenoid indole alkaloid first isolated from the aerial parts of
Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2][3] What sets
Rauvomine B apart is its highly complex and unusual chemical architecture. It features a novel
6/5/6/6/3/5 hexacyclic ring system which includes a substituted cyclopropane ring.[2][4] This
structural unigueness makes it a significant target for total synthesis and a subject of interest
for its biological properties. Preliminary studies have highlighted its notable anti-inflammatory
activity.

Chemical Structure and Properties

The structure of Rauvomine B was elucidated through extensive spectroscopic analysis,
including 1D and 2D NMR, single-crystal X-ray diffraction, and electronic circular dichroism
(ECD) calculations. It is classified as a sarpagine-type alkaloid but with significant
modifications, including the absence of a C20-methylene group and the presence of a
cyclopropane ring bridging C-16 and C-20.
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Structural Diagram

Rauvomine B

RauvomineB_img

Click to download full resolution via product page

Caption: Chemical Structure of Rauvomine B.

Core Chemical Data

All quantitative data related to the fundamental properties of Rauvomine B are summarized

below.
Property Data Reference
Molecular Formula C1sH1sN20
Molecular Weight 278.355 g/mol
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Total Synthesis of (-)-Rauvomine B

The first total synthesis of (-)-Rauvomine B was a significant achievement, proceeding in 11
steps with an overall yield of 2.4% from commercial materials. The synthetic strategy was
centered on a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-
sulfonyltriazole precursor.

Retrosynthetic Analysis

The synthesis plan involved simplifying the complex hexacyclic structure to a more accessible
tetracyclic precursor. The key transformation was the formation of the cyclopropane ring from
an N-sulfonyl triazole intermediate.
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Caption: Retrosynthetic analysis of (-)-Rauvomine B.
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Key Synthetic Steps

The successful synthesis route involved several critical bond-forming reactions:

» Palladium-catalyzed stereospecific allylic amination: This step was crucial for setting up the
stereochemistry early in the synthesis.

» Cis-selective Pictet-Spengler reaction: This reaction efficiently constructed the core
tetracyclic intermediate.

» Ring-closing metathesis: This was used to form one of the key rings in the precursor
molecule.

» Strain-promoted intramolecular cyclopropanation: The final and most innovative step
involved the conversion of an N-sulfonyl triazole into an a-imino rhodium carbene, which
then underwent cyclopropanation to form the unique 6/5/6/6/3/5 hexacyclic system of

Rauvomine B.

Biological Activity: Anti-inflammatory Properties

Alkaloids as a class of compounds are known for a wide range of biological activities.
Rauvomine B has been identified as a potent anti-inflammatory agent. Its activity was
evaluated against murine macrophages (RAW 264.7), where it demonstrated significant

inhibition.

Compound ICs0 Value (pM) Target Cell Line
Rauvomine B 39.6 RAW 264.7
Celecoxib (Control) 34.3 RAW 264.7

Data sourced from Zeng et al. (2017) and Aquilina et al. (2024).

The inhibitory concentration (ICso) of Rauvomine B is comparable to that of Celecoxib, a well-
known nonsteroidal anti-inflammatory drug (NSAID), highlighting its potential as a lead
compound for developing new anti-inflammatory drugs.
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Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of scientific
findings. The protocols for the key synthetic step and the biological assay are outlined below.

Protocol for Rhodium-Catalyzed Intramolecular
Cyclopropanation
This protocol describes the one-pot, two-step process to convert the tetracyclic alkyne

precursor to N-Boc protected Rauvomine B.

o Triazole Formation: To a solution of the alkyne precursor in toluene (PhMe), add copper(l)
thiophene-2-carboxylate (CuTC) and a sulfonyl azide. Stir the reaction at room temperature
until the alkyne is consumed (monitored by TLC).

e Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the
toluene.

o Cyclopropanation: Dissolve the crude triazole intermediate in 1,2-dichloroethane (DCE). Add
Rh2(OAc)4 (10 mol%) to the solution.

e Heating: Heat the reaction mixture to 80 °C for approximately 5 hours.

o Hydrolysis: After cooling, add a solution of K2COs in methanol (MeOH) directly to the pot to
facilitate in situ imine hydrolysis.

« Purification: After the reaction is complete, purify the crude product (N-Boc Rauvomine B)
using column chromatography.

Protocol for Anti-inflammatory Assay (RAW 264.7
Macrophage Inhibition)

This protocol is a general method for assessing the anti-inflammatory effects of compounds on
lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

e Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal
bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of
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5% COa.

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10° cells/well and allow
them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Rauvomine B (or control
compound) for 1 hour.

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 pg/mL) for 24 hours to
induce an inflammatory response.

Nitrite Measurement: Measure the production of nitric oxide (NO) by quantifying the
accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Data Analysis: Construct a dose-response curve and calculate the 1Cso value, which is the
concentration of the compound that inhibits 50% of the LPS-induced NO production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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